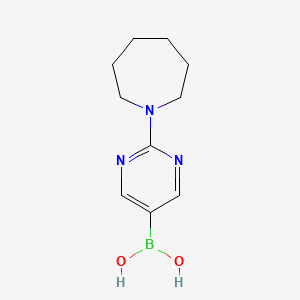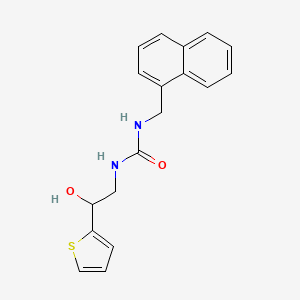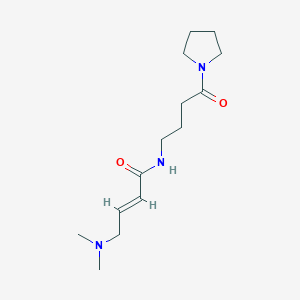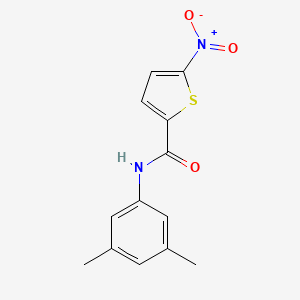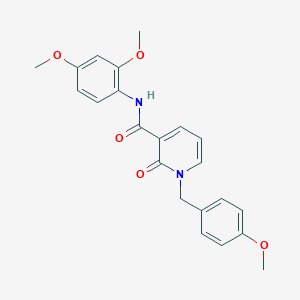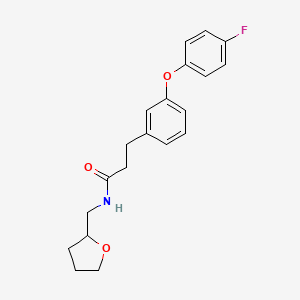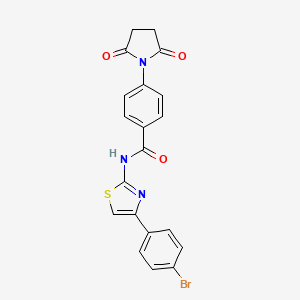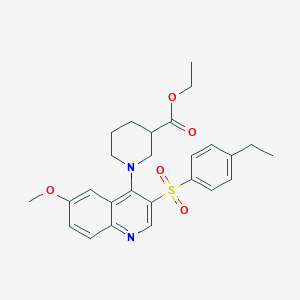![molecular formula C8H17ClO3 B2645766 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane CAS No. 100688-50-4](/img/structure/B2645766.png)
1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane is a chemical compound with the molecular formula C8H17ClO3 . It has a molecular weight of 196.67 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-chloro-3-(2-(2-methoxyethoxy)ethoxy)propane . The InChI code for this compound is 1S/C8H17ClO3/c1-10-5-6-12-8-7-11-4-2-3-9/h2-8H2,1H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm^3 . It has a boiling point of 243.3±20.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.1±3.0 kJ/mol . The flash point is 83.3±21.9 °C . The index of refraction is 1.428 . The molar refractivity is 49.2±0.3 cm^3 . The polar surface area is 28 Å^2 . The polarizability is 19.5±0.5 10^-24 cm^3 . The surface tension is 30.2±3.0 dyne/cm . The molar volume is 191.1±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen
Application in Polymer Science
Specific Scientific Field
The specific scientific field is Polymer Science .
2. Comprehensive and Detailed Summary of the Application “1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane” is used in the synthesis of a degradable polyphosphazene, specifically poly[bis((methoxyethoxy)ethoxy)phosphazene] (MEEP) . Polyphosphazenes are gaining attention in the biomedical industry due to their unique characteristics of being easily degradable .
3. Detailed Description of the Methods of Application or Experimental Procedures The synthesis of MEEP is carried out in two steps . The first step involves the synthesis of polydichlorophosphazenes (PDCP) from hexachlorocyclo triphosphazene using AlCl3 as a catalyst by ring opening polymerization . In the second step, PDCP chlorines are substituted by 2-(2-methoxyethoxy)ethoxy moiety .
4. Thorough Summary of the Results or Outcomes Obtained The structure of the synthesized MEEP is confirmed by phosphorous-31 nuclear magnetic resonance (31P NMR) and hydrogen-1 nuclear magnetic resonance (1H NMR) . The molecular weight, molar mass distribution, and polydispersity index are determined by Gel Permeation Chromatography (GPC) . In vitro, hydrolytic degradation of the MEEP is carried at 37 °C in phosphate-buffered saline (PBS) with neutral, basic, and acidic media . The antibacterial activity of the synthesized polyphosphazene is evaluated against methicillin-resistant Staphylococcus aureus .
Application in Lacquer Industry
Specific Scientific Field
The specific scientific field is Industrial Chemistry , specifically the Lacquer Industry .
2. Comprehensive and Detailed Summary of the Application “1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane” is used in the lacquer industry . Lacquers are a type of hard and potentially shiny coating or finish that is typically used on wood or metal. The details of its specific application in this industry are not readily available.
3. Detailed Description of the Methods of Application or Experimental Procedures The specific methods of application or experimental procedures in the lacquer industry are not provided in the available resources .
4. Thorough Summary of the Results or Outcomes Obtained The outcomes or results of using “1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane” in the lacquer industry are not specified in the available resources .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-chloro-3-[2-(2-methoxyethoxy)ethoxy]propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO3/c1-10-5-6-12-8-7-11-4-2-3-9/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDWGHGQWJLHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-(Pyrazin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2645683.png)
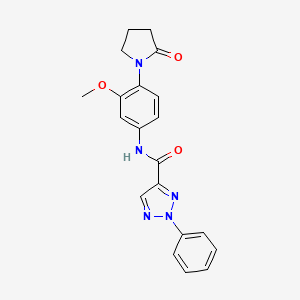
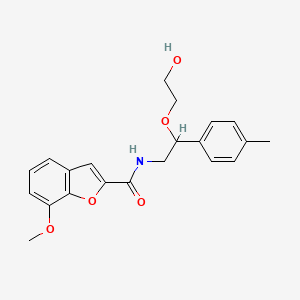
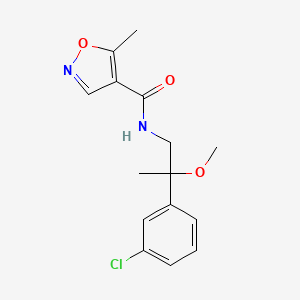
![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2645691.png)
![N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2645693.png)
